molecular formula C8H8BrFO2 B1442682 1-Bromo-2,3-dimethoxy-4-fluorobenzene CAS No. 1781433-64-4

1-Bromo-2,3-dimethoxy-4-fluorobenzene

Cat. No. B1442682
CAS RN: 1781433-64-4
M. Wt: 235.05 g/mol
InChI Key: XPGWYBFHCGAIRS-UHFFFAOYSA-N
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Description

1-Bromo-2,3-dimethoxy-4-fluorobenzene is a chemical compound with the molecular formula C8H8BrFO2 . It has an average mass of 235.050 Da and a monoisotopic mass of 233.969162 Da .


Synthesis Analysis

The synthesis of 1-Bromo-2,3-dimethoxy-4-fluorobenzene could potentially involve electrophilic aromatic substitution, a common reaction in organic chemistry . In this process, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. This is followed by the removal of a proton from the intermediate, yielding a substituted benzene ring .


Molecular Structure Analysis

The molecular structure of 1-Bromo-2,3-dimethoxy-4-fluorobenzene consists of a benzene ring substituted with bromo, fluoro, and two methoxy groups . The InChI code for this compound is 1S/C8H8BrFO2/c1-11-7-5(9)3-4-6(10)8(7)12-2/h3-4H,1-2H3 .


Physical And Chemical Properties Analysis

1-Bromo-2,3-dimethoxy-4-fluorobenzene has a density of 1.5±0.1 g/cm3, a boiling point of 220.4±35.0 °C at 760 mmHg, and a vapor pressure of 0.2±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 43.8±3.0 kJ/mol and a flash point of 106.6±10.2 °C . The compound has a molar refractivity of 47.3±0.3 cm3 .

Scientific Research Applications

Organic Synthesis

1-Bromo-2,3-dimethoxy-4-fluorobenzene: is a versatile compound in organic chemistry, often used as a building block for complex molecules. Its unique structure allows for electrophilic aromatic substitution reactions, making it a valuable precursor in synthesizing various derivatives . It’s particularly useful in the synthesis of compounds where the introduction of a fluorine atom is desired due to its electronegativity and small size, which can significantly alter the biological activity of molecules.

Pharmaceutical Research

In pharmaceutical research, this compound serves as a key intermediate. The presence of both bromine and fluorine atoms makes it a candidate for the development of antiviral, anti-inflammatory, and anticancer agents . Its role in drug discovery is crucial, given the ongoing need for new medications with improved efficacy and safety profiles.

Material Science

The applications of 1-Bromo-2,3-dimethoxy-4-fluorobenzene extend to material science, where it’s used in the synthesis of functional materials like liquid crystals, polymers, and dyes . These materials have a wide range of applications, from electronic displays to advanced manufacturing processes.

Industrial Applications

Industrially, 1-Bromo-2,3-dimethoxy-4-fluorobenzene finds use as an intermediate in the synthesis of agrochemicals such as herbicides, insecticides, and fungicides . Its role in creating compounds that protect crops from pests and diseases is significant for agricultural productivity.

Safety And Hazards

The safety information for 1-Bromo-2,3-dimethoxy-4-fluorobenzene indicates that it is a flammable liquid and vapor. It can cause skin irritation and is toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding release to the environment and wearing protective gloves, eye protection, and face protection .

properties

IUPAC Name

1-bromo-4-fluoro-2,3-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO2/c1-11-7-5(9)3-4-6(10)8(7)12-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPGWYBFHCGAIRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1OC)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2,3-dimethoxy-4-fluorobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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